molecular formula C5H7NO B573669 3-Methyloxetane-3-carbonitrile CAS No. 170128-14-0

3-Methyloxetane-3-carbonitrile

Cat. No.: B573669
CAS No.: 170128-14-0
M. Wt: 97.117
InChI Key: JHLDEOHYZQLQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloxetane-3-carbonitrile is an organic compound with the molecular formula C5H7NO It features a four-membered oxetane ring with a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methylbutanenitrile under acidic conditions. This reaction forms the oxetane ring by creating a new carbon-oxygen bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Methyloxetane-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyloxetane-3-carbonitrile involves its interaction with various molecular targets. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

    3,3-Dimethyloxetane: Similar structure but with two methyl groups on the oxetane ring.

    2,2-Dimethyloxetane: Another oxetane derivative with different substitution patterns.

    Oxetan-3-one: A ketone derivative of oxetane.

Uniqueness: 3-Methyloxetane-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in scientific research .

Biological Activity

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxetane ring with a nitrile functional group, which contributes to its reactivity and potential interactions with biological molecules. The strained oxetane ring allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its nitrile group. This interaction can lead to:

  • Covalent Bond Formation : The nitrile group can react with nucleophilic sites on proteins and enzymes, potentially influencing their activity.
  • Ring-Opening Reactions : The strain in the oxetane ring facilitates ring-opening reactions, leading to the formation of new functional groups that may enhance biological interactions.

Biological Applications

Research indicates that this compound may have several applications in biology and medicine:

Case Study 1: Interaction with Biomolecules

A study demonstrated that compounds similar to this compound can form covalent bonds with proteins, influencing their functions. This property is significant for drug design as it can lead to therapeutic effects or adverse toxicity profiles .

Case Study 2: Antitumor Activity

In a focused lead optimization effort involving compounds structurally related to this compound, researchers identified promising candidates with good activity against highly glycolytic cancer cell lines . Although specific data on this compound was not provided, the implications for similar compounds suggest potential antitumor activity.

Case Study 3: Solubility Enhancement

Research has shown that modifying poorly soluble compounds with oxetanyl groups can significantly enhance their aqueous solubility without compromising biological activity. This finding indicates that derivatives of this compound could be developed to improve solubility and bioavailability .

Comparative Analysis

The following table compares the biological activities of this compound with related compounds:

CompoundBiological ActivityNotable Features
This compound Potential antimicrobial & anticancerContains a nitrile group
2,2-Dimethyloxetane Limited biological dataSimilar oxetane structure
Oxetan-3-one Moderate cytotoxicityKetone derivative

Properties

IUPAC Name

3-methyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLDEOHYZQLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.